N-methyl-N-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}pyridin-2-amine
Description
N-methyl-N-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring
Properties
Molecular Formula |
C15H22N6 |
|---|---|
Molecular Weight |
286.38 g/mol |
IUPAC Name |
N-methyl-N-[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H22N6/c1-19-12-17-18-15(19)11-21-9-6-13(7-10-21)20(2)14-5-3-4-8-16-14/h3-5,8,12-13H,6-7,9-11H2,1-2H3 |
InChI Key |
VUQREPIHBXRYON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CN2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Piperidine Ring Formation: The piperidine ring is often synthesized through hydrogenation of pyridine derivatives or via reductive amination.
Coupling Reactions: The triazole and piperidine intermediates are then coupled with a pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the triazole and piperidine rings.
Reduction: Reduction reactions can occur at the nitrogen atoms within the triazole and piperidine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metals
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-methyl-N-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}pyridin-2-amine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could participate in hydrogen bonding or π-π interactions, while the piperidine and pyridine rings could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-{1-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}pyridin-2-amine
- N-methyl-N-{1-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}pyridin-2-amine
Uniqueness
Compared to similar compounds, N-methyl-N-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}pyridin-2-amine is unique due to the specific substitution pattern on the triazole ring. This can influence its chemical reactivity, binding properties, and overall biological activity, making it a distinct entity in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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